molecular formula C14H12F3OP B1609772 Diphenyl(2,2,2-trifluoroethyl)phosphine oxide CAS No. 57328-25-3

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

Cat. No. B1609772
Key on ui cas rn: 57328-25-3
M. Wt: 284.21 g/mol
InChI Key: LXZJQNKLEDFLAB-UHFFFAOYSA-N
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Patent
US07846514B2

Procedure details

Ethyl diphenylphosphinite (b1; 20.0 g) and 1,1,1-trifluoro-2-iodoethane (b2; 36.5 g) were put into a reaction vessel under an argon atmosphere, and stirred at room temperature for 4 days. The resulting mixture was purified by means of fraction-collecting column chromatography using ethyl acetate as the eluent and silica gel as the stationary phase powder, and further purified by recrystallization from a mixed solvent of toluene and heptane (volume ratio of toluene:heptane=1:1), and then dried, whereby 12.6 g of 2,2,2-trifluoroethyl diphenylphosphine oxide (b3) was obtained. The yield based on the compound (b1) was 51.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:8]CC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:17][C:18]([F:22])([F:21])[CH2:19]I>>[F:17][C:18]([F:22])([F:21])[CH2:19][P:7](=[O:8])([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(OCC)C1=CC=CC=C1
Name
Quantity
36.5 g
Type
reactant
Smiles
FC(CI)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by means
CUSTOM
Type
CUSTOM
Details
of fraction-collecting column chromatography
CUSTOM
Type
CUSTOM
Details
further purified by recrystallization from a mixed solvent of toluene and heptane (volume ratio of toluene:heptane=1:1)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
FC(CP(C1=CC=CC=C1)(C1=CC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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